4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester
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Overview
Description
4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with cyanuric chloride, a common precursor for triazine derivatives.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of one of the chlorine atoms in cyanuric chloride with o-toluidine to form 4-amino-6-o-tolylamino-1,3,5-triazine.
Alkylation: The next step is the alkylation of the triazine derivative with piperazine, resulting in the formation of 4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the ethyl ester derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazine ring to dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydrotriazine derivatives, and various substituted triazine compounds .
Scientific Research Applications
4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Agriculture: Triazine derivatives are known for their herbicidal properties, and this compound may be explored for similar applications.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials, such as polymer stabilizers and photostabilizers.
Mechanism of Action
The mechanism of action of 4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Properties
Molecular Formula |
C18H25N7O2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl 4-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H25N7O2/c1-3-27-18(26)25-10-8-24(9-11-25)12-15-21-16(19)23-17(22-15)20-14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3,(H3,19,20,21,22,23) |
InChI Key |
PWGQJQZCYKTDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3C)N |
Origin of Product |
United States |
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